2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is a key structural component found in several pharmaceutical compounds. Notably, it is present in RO3201195, a highly selective inhibitor of p38 MAP kinase. [] This particular molecule has garnered attention in the field of medicinal chemistry due to its potential in treating inflammatory diseases. [] It is crucial to note that this document will solely focus on the scientific aspects of this compound and will not delve into drug-related information.
The synthesis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide often involves multiple steps. A notable approach utilizes a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones as precursors. [] These precursors can undergo structural modifications, including the incorporation of the 2,3-dihydroxypropoxy moiety on the pyrazole scaffold. [] The specific details of each synthetic step, including reagents, reaction conditions, and yields, vary depending on the desired final compound and its specific structural requirements.
A key feature of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is the 2,3-dihydroxypropoxy moiety attached to the phenyl ring. This moiety plays a crucial role in its biological activity, particularly in its interaction with target proteins. [] For instance, in RO3201195, the 2,3-dihydroxypropoxy moiety contributes to its high selectivity for p38 MAP kinase by forming a unique hydrogen bond with threonine 106 within the ATP binding pocket. [] This interaction highlights the importance of this specific structural element in dictating the molecule's pharmacological profile.
The mechanism of action for compounds containing 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide depends on the overall structure of the molecule and its intended target. In the case of RO3201195, it acts as a potent and selective inhibitor of p38 MAP kinase. [] This inhibition is achieved through the molecule's binding to the ATP-binding pocket of the kinase, preventing its activation and subsequent downstream signaling. [] The 2,3-dihydroxypropoxy moiety plays a crucial role in this interaction by forming a specific hydrogen bond with the threonine 106 residue of the kinase. []
The primary application of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide in scientific research lies in its incorporation into larger molecules with potential therapeutic applications. Specifically, it serves as a crucial structural component of RO3201195, a promising drug candidate for treating inflammatory diseases due to its highly selective inhibition of p38 MAP kinase. [] The inclusion of this moiety in RO3201195 contributes significantly to its favorable pharmacokinetic profile and potent biological activity. [] This highlights the potential of this compound as a valuable building block for developing novel therapeutics.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4